6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Molecular Formula: CHClFNO
Molecular Weight: 437.85 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is via multicomponent reactions, combining various building blocks. Unfortunately, specific synthetic routes for this compound are scarce in the literature.
Industrial Production:: Industrial-scale production methods are not well-documented. Researchers often prepare it in the lab for specific studies.
Chemical Reactions Analysis
Reactivity::
Substitution: The compound contains multiple functional groups (amino, chloro, fluorophenyl, dimethoxyphenyl, and cyano). It can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may participate in oxidation or reduction processes.
Base: Used for deprotonation during nucleophilic substitutions.
Cyanide Sources: For the carbonitrile group.
Fluorinating Agents: To introduce fluorine.
Reduction Agents: To reduce functional groups.
Major Products:: The primary product is the compound itself, but variations may arise due to regioselectivity during substitutions.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Pharmacophore Design: Its unique structure may inspire drug design.
Anticancer Potential: Investigated due to its structural resemblance to known anticancer agents.
Enzyme Inhibition: May interact with specific enzymes.
Materials Science:
Mechanism of Action
The exact mechanism remains elusive. its structural features suggest interactions with cellular targets, possibly affecting cell growth or signaling pathways.
Comparison with Similar Compounds
While this compound is rare, let’s highlight its uniqueness by comparing it to related structures:
Properties
Molecular Formula |
C21H16ClFN4O3 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
6-amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H16ClFN4O3/c1-28-14-7-6-10(8-15(14)29-2)19-18-16(17-12(22)4-3-5-13(17)23)11(9-24)20(25)30-21(18)27-26-19/h3-8,16H,25H2,1-2H3,(H,26,27) |
InChI Key |
KVRKBPNKUKSBJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC=C4Cl)F)OC |
Origin of Product |
United States |
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